molecular formula C20H21F2NO2 B7896947 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

Cat. No.: B7896947
M. Wt: 345.4 g/mol
InChI Key: RDJSCQRMOKEUJV-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is a synthetic organic compound characterized by the presence of fluorine atoms on the benzyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions. For example, 2-fluorobenzyl chloride can react with the piperidine ring in the presence of a base like sodium hydride.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the piperidine derivative reacts with a suitable carboxylic acid or its derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperidine ring substituted with fluorobenzyl groups and a carboxylate moiety. Its molecular formula is C15H20F2NO2C_{15}H_{20}F_{2}NO_{2}, and it exhibits unique properties due to the fluorine substituents, which can influence its biological activity and interaction with target proteins.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds similar to 2-fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate have shown effectiveness against drug-resistant strains of bacteria and fungi .
  • Antitubercular Activity : Research has demonstrated that certain piperidine derivatives possess potent activity against Mycobacterium tuberculosis. A study highlighted that modifications on the piperidine ring can significantly enhance anti-tubercular efficacy .
CompoundActivity TypeMIC (µg/mL)Reference
Compound 32Antitubercular<0.016
Compound XAntimicrobialMIC varies

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and activity is crucial for optimizing therapeutic efficacy. In SAR studies, variations in substituents on the piperidine ring have been systematically explored to identify optimal configurations for enhanced biological activity.

  • Fluorine Substituents : The presence of fluorine atoms has been shown to improve metabolic stability and bioavailability of compounds . For example, modifications leading to increased lipophilicity have correlated with improved inhibition rates against specific targets.

Synthetic Methodology

The synthesis of this compound involves several chemical transformations, including:

  • Nucleophilic Substitution Reactions : These reactions are pivotal in constructing the piperidine framework. For instance, ethyl piperidine-3-carboxylate can undergo nucleophilic substitution to introduce various substituents on the nitrogen atom .
  • Reagents and Conditions : The synthesis typically requires specific conditions such as temperature control and the use of catalysts (e.g., K2CO3) to facilitate optimal yields.

Case Study 1: Antitubercular Efficacy

A recent study evaluated a series of piperidine derivatives, including this compound, against drug-resistant Mycobacterium tuberculosis strains. The findings indicated that certain derivatives exhibited MIC values comparable to first-line anti-TB drugs, showcasing their potential as new therapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives were assessed for their antimicrobial properties against various pathogens. The results demonstrated that modifications at the 3-position of the piperidine ring significantly influenced antibacterial activity, with some compounds achieving low MIC values .

Mechanism of Action

The mechanism by which 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl 1-(2-chlorobenzyl)piperidine-3-carboxylate
  • 2-Fluorobenzyl 1-(2-methylbenzyl)piperidine-3-carboxylate
  • 2-Fluorobenzyl 1-(2-hydroxybenzyl)piperidine-3-carboxylate

Uniqueness

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is unique due to the presence of two fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C15H20F2N2O2
  • Molecular Weight: 294.34 g/mol
  • CAS Number: 353777-91-0
  • IUPAC Name: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

1. Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

2. Enzyme Inhibition
Piperidine derivatives have been recognized for their ability to inhibit key enzymes involved in disease processes. For example, compounds with a piperidine core demonstrated effective inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative disorders like Parkinson's disease . The structure–activity relationship studies suggest that modifications in the piperidine ring can enhance inhibitory potency against such enzymes .

3. Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor has been noted, which is significant for treating Alzheimer's disease. Piperidine derivatives have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, thereby improving cognitive function in preclinical models .

Case Studies and Research Findings

StudyFindings
Anticancer Study 2-Fluorobenzyl derivatives showed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating promising anticancer activity .
Enzyme Inhibition A derivative exhibited an IC50 of 0.84 µM against MAO-B, demonstrating significant enzyme inhibition potential .
Cholinesterase Inhibition Compounds displayed effective dual inhibition with IC50 values below 10 µM for both cholinesterases, suggesting therapeutic relevance for Alzheimer's treatment .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Structural Interactions: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity: By binding to active sites or allosteric sites on enzymes like MAO-B and cholinesterases, the compound disrupts normal enzymatic functions.

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-9-3-1-6-15(18)12-23-11-5-8-16(13-23)20(24)25-14-17-7-2-4-10-19(17)22/h1-4,6-7,9-10,16H,5,8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSCQRMOKEUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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